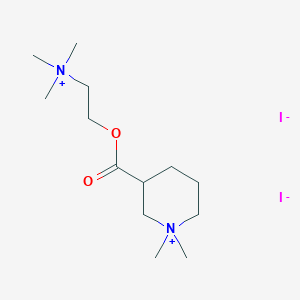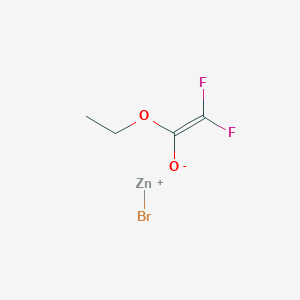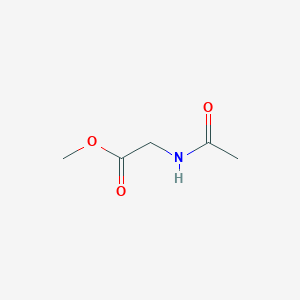
2,5-呋喃二酮,3,4-双(乙酰氧基)二氢-,(3S,4S)-
描述
Synthesis Analysis
The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block shows the potential of this compound in creating novel biobased materials. This process involves the polymerization with various diacid ethyl esters by Candida antarctica Lipase B (CALB), resulting in furan polyesters with notable physical properties (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives of 2,5-bis(hydroxymethyl)furan and its complexes has been elucidated through methods such as X-ray crystallography. These studies provide insight into the spatial arrangement and bonding interactions within these molecules, crucial for understanding their reactivity and properties (Wang et al., 2005).
Chemical Reactions and Properties
2,5-Furandione derivatives undergo various chemical reactions, including electrosynthesis and condensation, to form complex molecules. These reactions highlight the compound's versatility as a precursor for more complex structures and its potential in synthetic organic chemistry (Horcajada et al., 2007).
Physical Properties Analysis
The physical properties of 2,5-bis(hydroxymethyl)furan-based polyesters, such as molecular weight and the effects of dicarboxylic segments on these properties, have been studied. These properties are essential for determining the suitability of these materials for various applications, including their mechanical and thermal behavior (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,5-Furandione derivatives, including reactivity patterns and interactions with other molecules, are fundamental to their use in synthesis and material science. Studies on the synthesis and application of derivatives provide insights into the chemical versatility and potential applications of these compounds (Wei & Xu, 2005).
科学研究应用
生物质转化为呋喃衍生物
Chernyshev 等人 (2017) 的一项全面综述突出了 5-羟甲基糠醛 (HMF) 及其衍生物(包括 2,5-呋喃二甲酸)作为从植物生物质生产的多功能试剂的重要性。这些化合物被视为化工行业化石基化学品的潜在替代品,为生产聚合物、燃料、溶剂和各种其他化学品提供了可持续途径。该研究强调了 HMF 衍生物应用的预期增长,有可能彻底改变化学中的碳和氢源 (Chernyshev, Kravchenko, & Ananikov, 2017).
生物技术应用
对结构与呋喃二酮衍生物相似的化合物苔藓酸的生物学特性和潜在毒性的研究展示了广泛的活性,例如抗炎、镇痛和抗菌特性。Araújo 等人 (2015) 讨论了苔藓酸的应用,并强调了进一步研究以确认其功效和安全性的必要性 (Araújo 等,2015).
高级氧化工艺
Qutob 等人 (2022) 综述了使用高级氧化工艺 (AOP) 降解环境污染物,表明呋喃二酮衍生物在环境修复中的潜力。该研究强调了了解污染物的降解途径和副产物的重要性,强调了呋喃二酮衍生物等化合物在提高 AOP 效率中的作用 (Qutob, Hussein, Alamry, & Rafatullah, 2022).
精细化学品合成
Fan 等人 (2019) 综述了 5-羟甲基糠醛 (HMF)(一种关键的呋喃二酮衍生物)在有机合成中的应用,特别是其在精细化学品中的应用。HMF 上存在多个官能团使其成为合成广泛精细化学品的多功能构件,展示了生物质衍生平台化学品在现代合成化学中的潜力 (Fan, Verrier, Queneau, & Popowycz, 2019).
作用机制
Target of Action
As an anhydride of a carboxylic acid, it is expected to interact with various biological molecules such as proteins, nucleic acids, and other cellular components .
Mode of Action
The mode of action of (-)-Diacetyl-D-tartaric Anhydride involves a nucleophilic attack on the carbonyl carbon atom, which has electrophilic character. The leaving group is carboxylate . This reaction mechanism is common to many acid anhydrides and is a fundamental process in organic chemistry .
Biochemical Pathways
Anhydrides, in general, are known to participate in various biochemical reactions, including the formation of esters and amides . These reactions can influence a wide range of metabolic processes.
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds can be influenced by factors such as molecular size, lipophilicity, and the presence of functional groups .
Result of Action
Based on its chemical structure and reactivity, it can be hypothesized that it may cause modifications in cellular proteins and other macromolecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of (-)-Diacetyl-D-tartaric Anhydride can be influenced by various environmental factors. These include pH, temperature, and the presence of other reactive species. For instance, anhydrides are known to react with water, which can lead to hydrolysis and loss of activity .
属性
IUPAC Name |
[(3S,4S)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKITKDHDMPGPW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- | |
CAS RN |
70728-23-3 | |
| Record name | Diacetyltartaric anhydride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070728233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Diacetyl-D-tartaric Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLTARTARIC ANHYDRIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28O8INA78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Diacetyl-d-tartaric Anhydride be used to differentiate between chiral molecules?
A1: Yes, Diacetyl-d-tartaric Anhydride has proven effective in resolving racemic mixtures of chiral complexes. [] Researchers successfully used it as a resolving agent to separate enantiomers of six square-planar palladium(II) complexes. [] This separation was crucial for studying the optical properties and assigning absolute configurations to these chiral complexes. []
Q2: Beyond chiral resolution, does Diacetyl-d-tartaric Anhydride have other applications in chemistry?
A2: While the provided abstracts primarily focus on its use in chiral resolution, Diacetyl-d-tartaric Anhydride is also known to react with primary amines. [] This reactivity allows for the modification of proteins, such as gluten, by targeting the ε-amino group of lysine residues. [] This modification can potentially alter the protein's structure and functional properties. []
Q3: Where can I find more information specifically about Diacetyl-d-tartaric Anhydride?
A3: The provided abstract mentions a resource for detailed information on Diacetyl-d-tartaric Anhydride. [] It suggests that this resource likely contains specifics about the compound, possibly including its synthesis, properties, and other potential applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



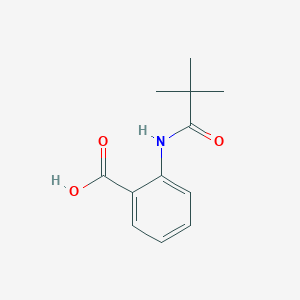
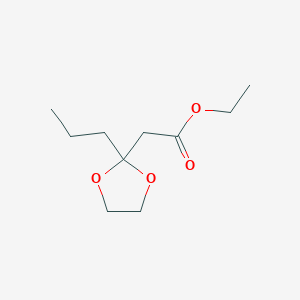

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)




